

Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}4$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}4$

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}4$, an isotopically labeled form of sodium α -ketoisovalerate, serves as a critical tool in advanced biochemical and biomedical research. Its unique stable isotope composition allows for precise tracing of metabolic pathways and detailed structural analysis of proteins. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in protein labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis using mass spectrometry.

Core Properties

Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}4$ is a synthetic, non-radioactive isotopologue of a key metabolic intermediate. The incorporation of Carbon-13 (^{13}C) and deuterium (d) atoms provides a distinct mass signature, enabling its differentiation from endogenous, unlabeled molecules.

Property	Value	Reference
Synonyms	Sodium α -ketoisovalerate- $^{13}\text{C},\text{d}_4$, Sodium dimethylpyruvate- $^{13}\text{C},\text{d}_4$	[1]
Molecular Formula	$\text{C}^{13}\text{C}_4\text{H}_3\text{D}_4\text{NaO}_3$	[2]
Molecular Weight	146.09 g/mol	[2]
CAS Number	1185115-88-1	[2]
Purity	Typically $\geq 98\%$	[2]
Appearance	Solid	
Storage	Store at -20°C , protected from light	

Applications in Research

The primary application of **Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}_4$** lies in its role as a metabolic precursor for the amino acids leucine and valine. This property is extensively exploited in two major areas of research:

- **Protein Structure and Dynamics via NMR:** By introducing ^{13}C -labeled methyl groups into proteins, researchers can significantly enhance the resolution and sensitivity of NMR experiments. This is particularly valuable for studying large proteins and protein complexes where spectral overlap is a major challenge. The labeled methyl groups serve as sensitive probes for mapping protein structure, dynamics, and interactions with ligands or other proteins.
- **Metabolic Flux Analysis:** In the field of metabolomics, this labeled compound is used to trace the flow of carbon atoms through metabolic networks. By analyzing the incorporation of ^{13}C into downstream metabolites using mass spectrometry, researchers can quantify the activity of various metabolic pathways. This is crucial for understanding cellular metabolism in both normal and diseased states, such as cancer.

Experimental Protocols

I. Selective ^{13}C -Methyl Labeling of Proteins in *E. coli* for NMR Spectroscopy

This protocol describes the selective labeling of leucine and valine methyl groups in a target protein overexpressed in *Escherichia coli*.

1. Materials:

- **Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}_4$**
- M9 minimal medium
- D_2O (99.9%)
- $^{15}\text{NH}_4\text{Cl}$ (as the sole nitrogen source)
- $[\text{U-}^2\text{H}, ^{12}\text{C}]$ -glucose (or other deuterated carbon source)
- *E. coli* expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

2. Procedure:

- **Starter Culture:** Inoculate a 5-10 mL LB medium with a single colony of the transformed *E. coli* strain. Grow overnight at 37°C with shaking.
- **Minimal Medium Culture:** The following day, inoculate 1 L of M9 minimal medium prepared with D_2O , containing $^{15}\text{NH}_4\text{Cl}$ and a deuterated carbon source (e.g., 2 g/L $[\text{U-}^2\text{H}, ^{12}\text{C}]$ -glucose), with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD_{600} reaches 0.6-0.8.
- **Precursor Addition:** Approximately one hour prior to inducing protein expression, add **Sodium 3-methyl-2-oxobutanoate- $^{13}\text{C},\text{d}_4$** to the culture medium to a final concentration of 100-120 mg/L.

- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue the culture for another 12-16 hours.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
- Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques appropriate for the target protein.
- NMR Sample Preparation: Prepare the purified, labeled protein in a suitable buffer for NMR analysis.

3. NMR Data Acquisition:

- Acquire ^1H - ^{13}C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra to observe the labeled methyl groups.
- Utilize TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments for large proteins to enhance spectral resolution and sensitivity.

Workflow for ^{13}C -Methyl Labeling for NMR.

II. ^{13}C Metabolic Flux Analysis using Mass Spectrometry

This protocol provides a general framework for tracing the metabolism of **Sodium 3-methyl-2-oxobutanoate- ^{13}C ,d4** in cultured cells.

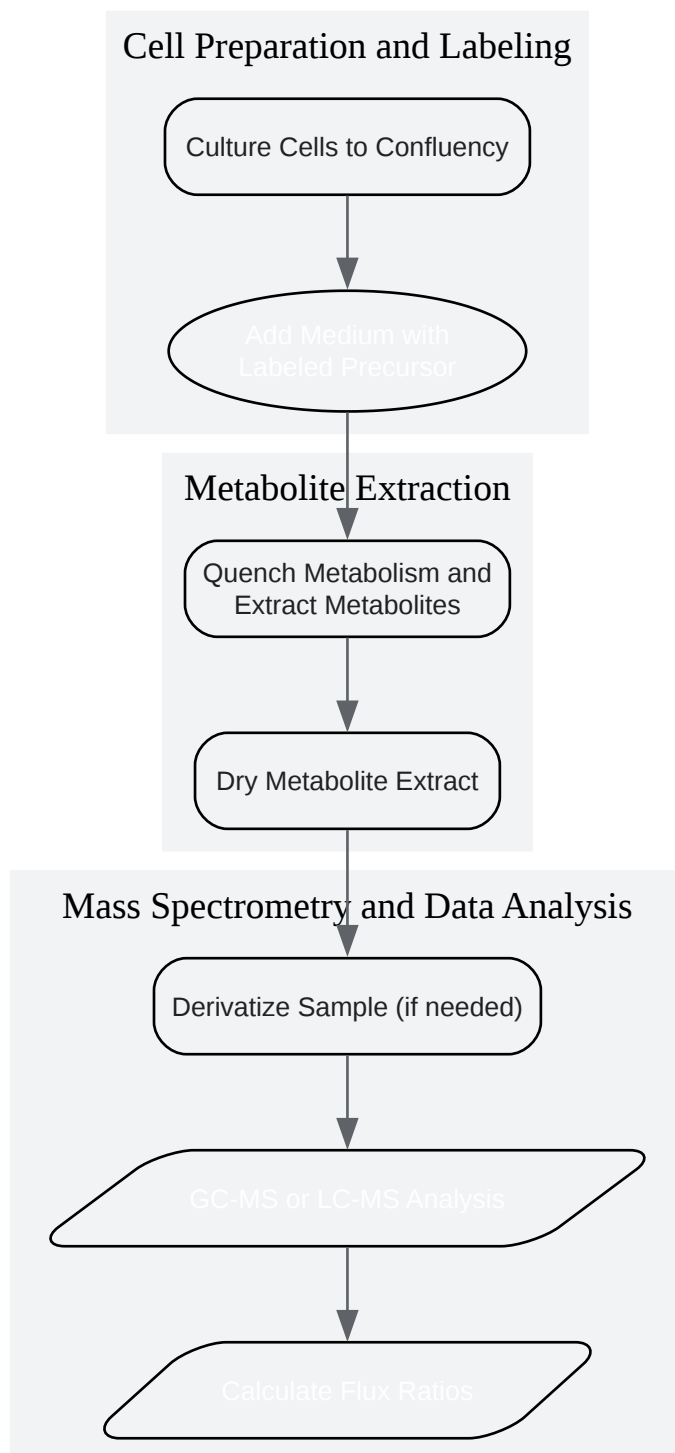
1. Materials:

- **Sodium 3-methyl-2-oxobutanoate- ^{13}C ,d4**
- Cell culture medium appropriate for the cell line
- Cultured cells of interest
- Methanol, water, and chloroform (for metabolite extraction)
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

2. Procedure:

- Cell Culture: Culture cells to the desired confluency under standard conditions.
- Labeling: Replace the standard culture medium with a medium containing **Sodium 3-methyl-2-oxobutanoate-¹³C,^{d4}** at a known concentration. The optimal concentration and labeling time should be determined empirically but often ranges from several hours to a full cell cycle to approach isotopic steady state.
- Metabolite Extraction:
 - Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
 - Scrape the cells and collect the cell lysate.
 - Perform a phase separation if necessary (e.g., using a methanol/water/chloroform mixture) to separate polar metabolites.
- Sample Preparation for MS:
 - Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
 - Derivatize the samples if required for GC-MS analysis (e.g., silylation).
- Mass Spectrometry Analysis:
 - Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of downstream metabolites (e.g., leucine, valine, and intermediates of the Krebs cycle).
- Data Analysis:
 - Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

- Use software such as FiatFlux or Metran to calculate metabolic flux ratios based on the mass isotopomer distributions.



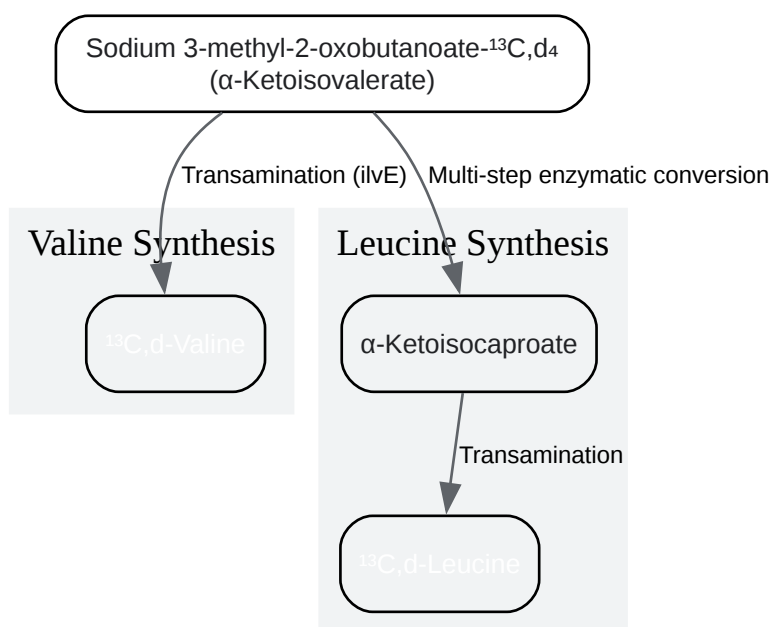
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Workflow for ^{13}C Metabolic Flux Analysis.

Metabolic Pathway

Sodium 3-methyl-2-oxobutanoate (α -ketoisovalerate) is a precursor to the branched-chain amino acids leucine and valine. The labeled carbon and deuterium atoms from **Sodium 3-methyl-2-oxobutanoate- ^{13}C ,d4** are incorporated into these amino acids through a series of enzymatic reactions.

The direct transamination of α -ketoisovalerate leads to the formation of valine. For leucine synthesis, α -ketoisovalerate first undergoes a multi-step conversion to α -ketoisocaproate, which is then transaminated to produce leucine.



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Biosynthetic pathways from α -ketoisovalerate.

Conclusion

Sodium 3-methyl-2-oxobutanoate- ^{13}C ,d4 is an indispensable tool for modern biological and pharmaceutical research. Its application in NMR spectroscopy provides high-resolution insights into protein structure and function, while its use in metabolic flux analysis enables the quantitative study of cellular metabolism. The detailed protocols and pathways described in this

guide offer a foundation for researchers to effectively utilize this powerful isotopic tracer in their experimental designs.

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